
L-Proline, 1-(aminocarbonyl)-
Overview
Description
L-Proline, 1-(aminocarbonyl)-, also known as L-Prolinamide, is a naturally occurring amino acid derivative. It plays a vital role in various biological functions and is widely used in organic synthesis due to its unique structural properties. This compound is characterized by the presence of a secondary amine group and a carboxamide group, making it a versatile building block in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline, 1-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of L-Proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. This reaction produces L-Proline carbamyl chloride as an intermediate, which is then further condensed in the presence of triethylamine to generate L-Proline-N-carboxyl-anhydride. Finally, ammonolysis of this intermediate yields L-Proline, 1-(aminocarbonyl)- .
Industrial Production Methods
Industrial production of L-Proline, 1-(aminocarbonyl)- typically involves the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps improve yield and reduce impurities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Decarboxylative 1,3-Dipolar Cycloadditions
L-Proline, 1-(aminocarbonyl)- serves as a precursor for generating azomethine ylides in 1,3-dipolar cycloadditions (1,3-DC). For example, it reacts with isatin derivatives and 3-acyl indoles under reflux conditions in ethanol to form spiro-oxindole products (Scheme 21 in ). These reactions proceed via:
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Azomethine ylide formation : Decarboxylation of the carbamoyl-proline derivative generates a reactive dipole.
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Cycloaddition : The ylide reacts with electron-deficient alkenes (e.g., 3-acyl indoles) to yield spirocyclic oxindoles.
Reaction Partners | Conditions | Product | Yield | e.e. | Reference |
---|---|---|---|---|---|
Isatin, 3-acyl indoles | Reflux in ethanol | Spiro-oxindole derivatives | 70–83% | Up to 70% |
These spiro-oxindoles exhibit anticancer activity against colorectal, hepatocellular, and prostate cancer cell lines .
Biochemical Interactions
Though not explicitly documented for this derivative, L-proline derivatives often participate in:
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Collagen biosynthesis : Modifications like carbamoylation may affect proline hydroxylase activity .
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Neurotransmitter modulation : The carbamoyl group could alter binding to glycine or glutamate receptors compared to native proline .
Stability and Reactivity
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Hydrolysis : Under acidic or basic conditions, the carbamoyl group may hydrolyze to regenerate L-proline, though kinetics remain unstudied.
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Thermal stability : The compound likely decomposes at high temperatures, releasing CO₂ and forming pyrrolidine derivatives .
Key Research Gaps
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Limited data exist on enantioselectivity in non-cycloaddition reactions.
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Mechanistic studies comparing its catalytic efficiency to L-proline are needed.
Scientific Research Applications
L-Proline, 1-(aminocarbonyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, 1-(aminocarbonyl)- involves its ability to act as a bifunctional catalyst. The amino-functional group acts as a Lewis base, while the carboxylic acid group acts as a Brønsted acid. This dual functionality allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. In biological systems, it plays a crucial role in protein folding and stability by forming hydrogen bonds and maintaining the structural integrity of proteins .
Comparison with Similar Compounds
L-Proline, 1-(aminocarbonyl)- can be compared with other similar compounds such as:
L-Proline: The parent compound, which lacks the carboxamide group but shares similar catalytic properties.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features but different biological activities.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used as a chiral building block in organic synthesis.
L-Proline, 1-(aminocarbonyl)- is unique due to its specific functional groups, which provide distinct reactivity and catalytic properties compared to its analogues .
Biological Activity
L-Proline, 1-(aminocarbonyl)-, also known as 1-carbamimidoyl-L-proline (CLP), is a derivative of the amino acid proline with significant biological activities. This article explores its roles in various biological processes, therapeutic applications, and mechanisms of action, supported by research findings and case studies.
Overview of L-Proline
L-Proline is a non-essential amino acid that plays crucial roles in protein synthesis, collagen formation, and cellular signaling. It is particularly abundant in connective tissues and is essential for maintaining skin elasticity and muscle repair . The compound is involved in several metabolic pathways and has been studied for its potential therapeutic applications in various diseases.
1. Collagen Synthesis and Skin Health
L-Proline is integral to collagen synthesis, which is vital for skin integrity and elasticity. A study demonstrated that topical application of CLP significantly improved skin elasticity and reduced wrinkles in a clinical trial involving 126 subjects . Dermatologists observed improvements in 57.8% of participants after eight weeks of treatment, highlighting the compound's efficacy in enhancing skin health.
2. Role in Infectious Diseases
L-Proline uptake has been identified as a potential chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Research indicated that inhibiting proline transport could disrupt the metabolism of this pathogen, thereby reducing its viability . The study developed inhibitors that effectively blocked proline uptake, leading to decreased ATP production and impaired differentiation stages of the parasite.
3. Stress Response and Cell Protection
Proline metabolism contributes to cellular stress responses by acting as an osmoprotectant. It helps cells cope with oxidative stress by regulating redox signaling pathways . In mammalian systems, proline catabolism has been linked to increased antioxidant enzyme levels, which enhance cellular resilience against oxidative damage.
Clinical Application in Dermatology
A clinical trial assessed the effects of CLP on skin aging. Participants using CLP showed significant improvements in skin texture and elasticity compared to a placebo group. The results underscore the potential of amino acid derivatives in cosmetic formulations aimed at combating signs of aging .
Proline in Veterinary Medicine
A study on weaned pigs evaluated the effects of dietary L-proline supplementation on growth performance and immune response. Results indicated that proline supplementation improved average daily gain and enhanced antioxidant enzyme activities, suggesting benefits for gastrointestinal health and overall growth performance .
Comparative Analysis of Biological Activities
Biological Activity | L-Proline | L-Proline, 1-(aminocarbonyl)- (CLP) |
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Collagen Formation | Essential for collagen synthesis | Enhances skin elasticity |
Infectious Disease Targeting | General metabolic role | Specific inhibitor for T. cruzi uptake |
Oxidative Stress Protection | Antioxidant role | Enhances antioxidant defenses |
Skin Health Improvement | Indirect role via collagen | Direct improvement observed clinically |
Research Findings
- Proline's Role in Cancer Metabolism : Recent studies suggest that proline metabolism may have dual roles in cancer progression, acting both as a nutrient source for tumor cells and as a regulator of tumor microenvironments .
- Neurotoxic Potential : While L-Proline has beneficial effects, it can also act as a weak agonist at certain glutamate receptors, potentially leading to neurotoxic effects under specific conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for L-Proline, 1-(aminocarbonyl)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling L-proline derivatives with carbamoyl groups. Key steps include protecting the proline amine (e.g., using Boc or acetyl groups ), followed by carbamoylation under anhydrous conditions. Yield optimization requires pH control (6–8) and catalysts like HOBt/DCC for amide bond formation. Impurities such as unreacted proline or byproducts (e.g., diketopiperazines) can be minimized via column chromatography or recrystallization . Purity should be verified via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (δ 1.8–2.2 ppm for pyrrolidine ring protons) .
Q. How can researchers characterize the stability of L-Proline, 1-(aminocarbonyl)- under varying storage and experimental conditions?
- Methodological Answer : Stability studies should assess temperature, pH, and solvent effects. For example:
- Thermal stability: Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for proline derivatives ).
- pH stability: Use phosphate-buffered solutions (pH 3–10) and monitor degradation via UV-Vis (λ = 210–220 nm for amide bonds) over 72 hours .
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .
Q. What safety protocols are critical when handling L-Proline, 1-(aminocarbonyl)- in laboratory settings?
- Methodological Answer : Although not classified as hazardous, follow general precautions:
- Use fume hoods during synthesis to avoid inhalation of fine powders .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Dispose of waste via incineration or approved chemical waste streams to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the conformational behavior of L-Proline, 1-(aminocarbonyl)- in enzymatic interactions?
- Methodological Answer :
- Use Gaussian or GROMACS to model intramolecular hydrogen bonding between the carbamoyl group and pyrrolidine ring .
- Compare torsional angles (e.g., φ/ψ angles) with X-ray crystallography data from related proline derivatives .
- Validate predictions via NMR NOESY (nuclear Overhauser effects) to confirm spatial proximity of functional groups .
Q. What experimental strategies resolve contradictions in reported bioactivity data for L-Proline, 1-(aminocarbonyl)- derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation steps include:
- Standardized bioassays: Use cell lines (e.g., HEK293) with consistent passage numbers and positive/negative controls .
- Batch consistency: Characterize each synthesis batch via LC-MS to rule out contaminants (e.g., residual solvents or diastereomers) .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, adjusting for variables like buffer composition .
Q. How does L-Proline, 1-(aminocarbonyl)- influence peptide backbone dynamics in structural biology studies?
- Methodological Answer :
- Incorporate the derivative into model peptides (e.g., Ala-Pro-X sequences) and analyze via:
- Circular dichroism: Detect shifts in β-turn or polyproline helix signals .
- Solid-state NMR: Measure ¹⁵N-¹H coupling constants to assess rigidity .
- Compare with wild-type proline to quantify steric or electronic effects of the carbamoyl group .
Q. What are the challenges in scaling up enantioselective synthesis of L-Proline, 1-(aminocarbonyl)- for in vivo studies?
- Methodological Answer : Key issues include:
- Catalyst selection: Chiral catalysts (e.g., BINAP-metal complexes) may improve enantiomeric excess (ee >95%) but require cost-benefit analysis .
- Purification bottlenecks: Optimize flash chromatography gradients or switch to preparative HPLC for large-scale separation of enantiomers .
- Stability during storage: Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term stability in biological assays .
Q. Data Analysis and Interpretation
Q. How should researchers design dose-response studies to evaluate the therapeutic potential of L-Proline, 1-(aminocarbonyl)- derivatives?
- Methodological Answer :
- Use a log-scale concentration range (e.g., 1 nM–100 μM) to capture sigmoidal curves.
- Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., captopril for ACE inhibition) .
- Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill coefficients .
Q. What statistical methods are appropriate for analyzing structural-activity relationship (SAR) data of modified proline derivatives?
- Methodological Answer :
Properties
IUPAC Name |
(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959461 | |
Record name | 1-[Hydroxy(imino)methyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-65-1 | |
Record name | L-Proline, 1-(aminocarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Hydroxy(imino)methyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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